n-(Ethoxycarbonyl)-2-methylalanine
Description
N-(Ethoxycarbonyl)-2-methylalanine: is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the alanine molecule
Properties
CAS No. |
91613-84-2 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-4-12-6(11)8-7(2,3)5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) |
InChI Key |
DVUNOMVPJHWGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethoxycarbonyl)-2-methylalanine typically involves the reaction of alanine with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Alanine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: N-(Ethoxycarbonyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an ethyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted alanine.
Substitution: Formation of various substituted alanine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to n-(Ethoxycarbonyl)-2-methylalanine exhibit promising anticancer properties. For instance, derivatives of amino acids have been synthesized and tested for their efficacy against various cancer cell lines. One study reported the synthesis of amino acid-conjugated natural compounds that showed significant anticancer activity, with some compounds demonstrating IC50 values in the micromolar range against HepG-2 and MCF-7 cell lines .
Drug Delivery Systems
this compound can be utilized as a building block for drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of these drugs. For example, amino acid derivatives have been used to create prodrugs that improve the pharmacokinetic profiles of nucleoside analogs, leading to increased potency and reduced toxicity compared to traditional formulations .
Biochemical Applications
Fluorescent Labeling
This compound can serve as a versatile building block in the synthesis of fluorescent peptides. These peptides are valuable tools for studying protein interactions and cellular processes. The incorporation of this compound into peptide sequences allows for the development of fluorogenic probes that can be used in live-cell imaging and tracking biological events in real time .
Enzyme Inhibition Studies
this compound derivatives have shown potential as enzyme inhibitors. Inhibitors derived from amino acids can modulate enzyme activity, providing insights into metabolic pathways and disease mechanisms. For instance, studies have demonstrated that certain derivatives can selectively inhibit specific enzymes involved in cancer progression .
Material Science
Synthesis of Peptidomimetics
The compound is also explored for its role in creating peptidomimetics—molecules that mimic the structure and function of peptides but offer enhanced stability against proteolytic degradation. These peptidomimetics can be used in drug design to create more effective therapeutic agents with improved pharmacological properties .
Nanotechnology Applications
In nanotechnology, this compound can be incorporated into nanocarriers for targeted drug delivery systems. The functionalization of nanoparticles with this compound enhances their biocompatibility and allows for the targeted release of drugs at specific sites within the body, such as tumor tissues .
Case Studies
Mechanism of Action
The mechanism of action of N-(Ethoxycarbonyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The compound can be hydrolyzed to release the active alanine molecule, which can then interact with enzymes and other proteins in biological systems.
Comparison with Similar Compounds
- N-(Ethoxycarbonyl)-L-leucine
- N-(Ethoxycarbonyl)-L-isoleucine
- N-(Ethoxycarbonyl)-L-valine
Comparison: N-(Ethoxycarbonyl)-2-methylalanine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its ethoxycarbonyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
n-(Ethoxycarbonyl)-2-methylalanine, an amino acid derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and relevance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethoxycarbonyl group attached to the amino acid backbone. The synthesis of this compound often involves the reaction of 2-methylalanine with ethyl chloroformate or related reagents, leading to the formation of the desired ethoxycarbonyl derivative. This compound serves as an important intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like Ramipril and Enalapril .
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of amino acids, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain amino acid-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by targeting specific enzymes such as alanine racemase (Alr) and MurD . The activity of this compound against these bacterial strains remains a subject of ongoing investigation.
2. Mechanism of Action
The biological activity of this compound is hypothesized to involve its interaction with key bacterial enzymes. For example, compounds that inhibit Alr can disrupt bacterial cell wall synthesis, leading to cell lysis and death. Inhibition of MurD has also been linked to the antimicrobial effects observed in various amino acid derivatives .
Case Studies
Several studies have explored the biological implications of amino acid derivatives similar to this compound:
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of various amino acid derivatives against E. coli. Results indicated that while some derivatives showed potent inhibitory effects, others displayed minimal activity. The structure-activity relationship (SAR) highlighted that modifications in the side chains significantly influenced antimicrobial potency .
- ACE Inhibitor Development : Research has demonstrated that this compound can serve as a precursor for synthesizing ACE inhibitors. These inhibitors play a crucial role in managing hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of amino acid derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
